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Introduction and Executive Summary

Ortho-aminomethylphenol represents the fundamental structural unit of Mannich bases, which serve as privileged

scaffolds in medicinal chemistry and drug development. These compounds feature a unique intramolecular hydrogen

bond between the phenolic hydroxyl group and the amine functionality, connected through an ortho-positioned

methylene bridge. This hydrogen bonding configuration creates a six-membered chelate ring that significantly

influences molecular conformation, electronic distribution, and biological activity.

The strategic importance of these systems in drug development stems from their ability to form thermodynamically

stable, conformationally restricted structures with minimal intermolecular association, making them ideal model systems

for studying polarized intramolecular hydrogen bonds [1]. Recent research has expanded our understanding of how these

hydrogen bonds impact molecular properties, with applications ranging from GABA transporter inhibition for

neurological disorders [2] to the development of advanced coordination polymers for materials science [3].

Structural Fundamentals and Hydrogen Bond Characteristics

Molecular Architecture of Mannich Bases

The core structure of ortho-aminomethylphenol consists of a phenolic ring connected via a methylene bridge to an amine

functionality in a geometry that facilitates the formation of a strong intramolecular hydrogen bond [1]. This arrangement

creates a rigid molecular framework with distinct electronic properties:
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The methylene bridge (-CH₂-) electronically decouples the proton donor (phenolic OH) and acceptor (amine)

moieties, distinguishing Mannich bases from traditional resonance-assisted hydrogen bonding systems [1] [4]
The hydrogen-bonded ring system is not coplanar with the aromatic ring, adopting a specific dihedral orientation

that optimizes hydrogen bond geometry [1]
The thermodynamic stability of the intramolecular hydrogen bond allows these systems to maintain structural

integrity with minimal interference from solvent effects or intermolecular associations [1]

Table 1: Structural Characteristics of Key Mannich Base Compounds

Compound

Hydrogen
Bond
Length
(Å)

Donor-
Acceptor
Distance
(Å)

OH
Stretching
Frequency
(cm⁻¹)

Red Shift
(ΔνOH)

Experimental Method

ortho-aminomethylphenol
(AP)

1.78-1.85 2.65-2.72 ~3150-

3250

-471 cm⁻¹ Computational [1]

ortho-
dimethylaminomethylphenol
(DMAP)

1.75-1.82 2.62-2.69 ~3100-

3200

-503 cm⁻¹ Computational/Experimental

[1] [4]

BHAP Schiff Base 1.65-1.75 2.55-2.65 ~3322-
2600

(broad)

Significant
broadening

Experimental IR [5]

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis provides deep insight into the electronic redistribution that occurs upon hydrogen

bond formation. For ortho-hydroxyaryl Schiff bases (structurally analogous to Mannich bases), studies reveal:

Significant electron density transfer from the nitrogen lone pair to the σ* orbital of the O-H bond, strengthening

the hydrogen bond through charge transfer interactions [5]
The intramolecular hydrogen bond exhibits substantial cooperativity effects, where the formation of one

hydrogen bond enhances the ability to form subsequent bonds in networked systems [6]
The hydrogen bond energy in these systems typically ranges between 15-25 kcal/mol, as estimated through

DFT calculations on related compounds [3]

Computational Methodologies and Protocols

Quantum Chemical Calculation Approaches
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Computational analysis forms the cornerstone of modern hydrogen bond research, with several well-established protocols

emerging from the literature:

Protocol 1: Basic Geometry Optimization and Frequency Analysis

Method: Restricted Hartree-Fock (RHF) with 3-21G and 6-31G(d,p) basis sets
Electron Correlation: Include via DFT methods (B3LYP) and Møller-Plesset second order (MP2) perturbation

theory
Frequency Calculation: Perform analytical second derivative calculations at optimized geometries to obtain

harmonic force constants and vibrational frequencies [1]
Zero-point Energy Correction: Apply scaling factors of 0.9084 (RHF/3-21G), 0.8929 (RHF/6-31G(d,p)), and

0.9614 (B3LYP/6-31G(d,p)) to calculated frequencies [1]

Protocol 2: Advanced Conformational Analysis

Potential Energy Surface Mapping: Construct 2D energy surfaces as functions of key dihedral angles (τ(C2-C7)

and τ(C7-N8) with successive contours at energy differences of 4 kJ mol⁻¹ [1]
Conformer Identification: Localize energy minima through systematic variation of torsional angles with energy

thresholds of 0.5 kJ mol⁻¹ for distinct conformers [1]
Transition State Optimization: Characterize first-order saddle points between minima using standard techniques

[1]

Protocol 3: Solid-State Hydrogen Bond Analysis

Coordinate Extraction: Utilize crystallographic coordinates from X-ray diffraction studies

DFT Calculation: Employ PBE0-D3/def2-TZVP level of theory for optimal accuracy [3]
QTAIM Analysis: Apply Bader's "Atoms in Molecules" theory to examine bond critical points and electron density

topology [3]
Energy Estimation: Calculate hydrogen bonding energy using potential energy density (Vg) at bond critical points

[3]

Table 2: Computational Methods and Their Applications in Hydrogen Bond Studies

Computational
Method

Basis
Set/Approach

Primary Applications Key Advantages Reported Accuracy

RHF 3-21G, 6-

31G(d,p)

Initial geometry

optimization,
conformational analysis

Computational

efficiency, reasonable
structures for initial

screening

Moderate for

geometries, poor for
vibrational frequencies

without scaling

DFT/B3LYP 6-31G(d,p), 6-

311++G(d,p)

Accurate geometry

prediction, vibrational
frequency calculation,

Good balance of

accuracy and
computational cost,

High for geometries

and relative energies,
good for frequencies

with scaling
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Computational
Method

Basis
Set/Approach

Primary Applications Key Advantages Reported Accuracy

electronic structure
analysis

reliable for hydrogen
bonding

MP2 6-31G(d,p) High-accuracy energy
calculations, electron

correlation effects

More accurate than
DFT for weak

interactions in some
cases

High, but
computationally

expensive

PBE0-D3/def2-
TZVP

def2-TZVP Solid-state calculations,
energy estimation of

non-covalent
interactions

Includes dispersion
correction (D3),

excellent for
supramolecular

systems

Very high for
interaction energies

Hydrogen Bond Network Visualization Using Graph Theory

The directed nature of hydrogen bonds makes them ideal candidates for representation as directed graphs (digraphs). The

following DOT script generates a visualization of a typical hydrogen bond network in Mannich base systems:
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This directed graph representation illustrates the fundamental hydrogen bonding topology in ortho-aminomethylphenol

systems, showing the directional O-H···N hydrogen bond as a central feature connecting the phenolic donor and amine

acceptor through the methylene bridge, forming a stable six-membered chelate ring [6].

Experimental Characterization Techniques

Spectroscopic Methods and Protocols

Protocol 4: Gas-Phase Infrared Spectroscopy

Instrumentation: Utilize FTIR spectrometers (e.g., Nicolet 205, Bruker IFS 113) with 2 cm⁻¹ resolution [4]

Sample Preparation: Employ thermoregulated stainless steel optical cell with CsI windows (10 cm path length)
[4]

Temperature Control: Maintain stability at ±1°C using Pt-thermometer monitoring [4]
Spectral Range: Collect data from 4000-100 cm⁻¹ to capture both stretching and bending vibrations [4]
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Data Interpretation: Focus on OH stretching region (3200-3500 cm⁻¹) for hydrogen bond signature and compare

with calculated harmonic frequencies [1] [4]

Protocol 5: Matrix Isolation Infrared Spectroscopy

Matrix Preparation: Isolate compounds in cryogenic argon matrix at 10 K to minimize intermolecular interactions

[5]
Conformer Trapping: Exploit temperature effects to selectively trap specific conformers through quantum

mechanical tunneling [5]
Spectral Acquisition: Compare experimental spectra with DFT-calculated spectra for individual conformers [5]

Conformer Identification: Assign observed bands to specific conformers based on calculated relative energies
and vibrational frequencies [5]

Protocol 6: NMR Analysis of Hydrogen Bonding

Sample Preparation: Prepare 1-5 mole% solutions in CS₂ or CCl₄ for infinite dilution studies [7]
Temperature Studies: Conduct measurements over range of -53 to 107°C to determine thermodynamic

parameters [7]
Chemical Shift Analysis: Measure ΔσOH as difference between infinite dilution chemical shift of parent phenol

and hydrogen-bonded proton [7]
Correlation with IR: Correlate chemical shift changes (ΔσOH) with corresponding frequency shifts (ΔνOH) in IR

spectroscopy [7]

Crystallographic and Solid-State Analysis

Protocol 7: X-ray Crystallography for Hydrogen Bond Characterization

Data Collection: Use area detector diffractometer (e.g., Bruker D8 QUEST) with Mo Kα radiation (λ = 0.71073 Å)
[3]

Structure Solution: Apply direct methods with full-matrix least-squares refinement on F² using SHELXL package
[3]

Hydrogen Atom Treatment: Locate hydrogen atoms attached to nitrogen by difference Fourier maps; place other
hydrogen atoms in geometrically idealized positions [3]

Hydrogen Bond Parameters: Precisely measure donor-acceptor distances, bond angles, and spatial orientation
of hydrogen bonding groups [3]

Advanced Applications in Drug Development and Materials
Science

GABA Transporter Inhibition and Neurological Applications
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The hydrogen bonding capabilities of ortho-aminomethylphenol derivatives play a crucial role in their biological activity,

particularly in the development of GABA transporter (GAT1) inhibitors for treating neurological disorders:

Pharmacophore Modeling: GRIND (GRID-Independent Molecular Descriptor) analyses identify that two
hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic region at specific distances are

essential for high inhibitory potency against hGAT1 [2]
Binding Interactions: The carboxylic acid group in nipecotic acid derivatives serves as a critical hydrogen

bonding moiety, with substitution leading to a three-order-of-magnitude decrease in biological activity (IC₅₀ = 38
µM vs. 0.040 µM) [2]

Structure-Activity Relationships: Molecular docking supported by SAR data demonstrates the importance of the
COOH group in hGAT1 antagonists, providing a structural basis for inhibitor design [2]

Coordination Polymers and Supramolecular Assembly

Reduced Schiff base ligands derived from ortho-aminomethylphenol scaffolds form the basis for developing advanced

zinc-based coordination polymers with potential applications in materials science:

Supramolecular Design: Hydrogen bonding energies in the range of 0.25-40 kcal/mol can be strategically
employed to direct supramolecular assembly [3]

Structural Direction: The directional nature of hydrogen bonds enables crystal engineers to associate discrete
molecules into well-organized supramolecular structures with specific properties [3]

Solid-State Analysis: DFT calculations on crystallographic coordinates allow precise estimation of hydrogen
bonding interaction energies in solid-state structures [3]

Emerging Research Directions and Methodological Advances

Recent advances in hydrogen bond research have opened several promising directions for future investigation:

Dynamic H-bond Clusters: Graph-based approaches now enable identification of hydrogen bond clusters that

govern conformational plasticity in complex biological systems like the SARS-CoV-2 spike protein [8]
Quantum Tunneling Effects: Matrix isolation studies combined with computational analysis have revealed

quantum mechanical tunneling in ortho-hydroxyaryl Schiff bases, with conformer interconversion occurring even at
cryogenic temperatures [5]

Network Analysis Tools: Tools like HBNG utilize graph theory to visualize hydrogen bond networks in 2D,
facilitating analysis of cooperativity and anticooperativity effects in protein stability and folding [6]

Multi-technique Integration: The combination of computational chemistry, matrix isolation spectroscopy, and X-
ray crystallography provides unprecedented insight into hydrogen bonding dynamics and conformational

landscapes [5]
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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